molecular formula C10H11N B12951516 2-Ethynyl-4,5-dimethylaniline

2-Ethynyl-4,5-dimethylaniline

Cat. No.: B12951516
M. Wt: 145.20 g/mol
InChI Key: FMESGHYTHUPPJB-UHFFFAOYSA-N
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Description

2-Ethynyl-4,5-dimethylaniline is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,5-dimethylaniline can be synthesized through a multi-step process. One common method involves the reaction of 2-iodo-4,5-dimethylaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by thin-layer chromatography (TLC). The product is then purified by column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4,5-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Ethyl-substituted aniline.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

2-Ethynyl-4,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-4,5-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The amino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

    4-Ethynylaniline: Similar structure but lacks the methyl groups.

    4-Ethynyl-N,N-dimethylaniline: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness: 2-Ethynyl-4,5-dimethylaniline is unique due to the presence of both ethynyl and dimethyl groups, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-ethynyl-4,5-dimethylaniline

InChI

InChI=1S/C10H11N/c1-4-9-5-7(2)8(3)6-10(9)11/h1,5-6H,11H2,2-3H3

InChI Key

FMESGHYTHUPPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C#C

Origin of Product

United States

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